molecular formula C19H13NO2 B11707703 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11707703
M. Wt: 287.3 g/mol
InChI Key: FTIFPRFQIRDBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, is characterized by its unique structure, which includes a benzoisoquinoline core with a 4-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the use of aryne intermediates. In this method, arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes. These arynes then react with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere, yielding the desired isoquinoline derivatives .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve catalytic processes. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for producing isoquinolines . Additionally, environmentally friendly routes using ethanol as a solvent have been proposed for the synthesis of benzimidazo[2,1-a]isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. Isoquinoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. They can also interact with receptors, modulating signal transduction pathways . The specific pathways and targets depend on the particular isoquinoline derivative and its structure .

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(4-methylphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H13NO2/c1-12-8-10-14(11-9-12)20-18(21)15-6-2-4-13-5-3-7-16(17(13)15)19(20)22/h2-11H,1H3

InChI Key

FTIFPRFQIRDBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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